2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride
Overview
Description
“2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” is a chemical compound with the CAS number 1423033-73-1 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4’-bipyridin-3-amine dihydrochloride . The InChI code is 1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 . More specific physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Microwave-assisted Synthesis
The compound 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride has been utilized in microwave-assisted synthesis processes. One study demonstrated its application in synthesizing various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. These derivatives were prepared using microwave heating, which highlights the compound's role in facilitating efficient synthesis methods (Ankati & Biehl, 2010).
Antimalarial Activity
Research has explored the antimalarial properties of compounds related to 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride. For example, a study on dichloro-bis-(pyridine-2-yl-undecyl-amine)zinc(II) revealed significant antimalarial activity, suggesting potential therapeutic applications for derivatives of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride in treating malaria (Abu Ali et al., 2016).
Complexation with Metals
The compound also finds use in complexation reactions with metals. For instance, a study detailed the complexation of 2-pyridinecarbaldehyde (a related compound) with cadmium(II), leading to the formation of a tetradentate ligand. This research illustrates the compound's utility in creating complex metal structures, which could have applications in material science and catalysis (Hakimi et al., 2013).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties. Research on similar Schiff base compounds, like benzylidene-pyridine-2-yl-amine, demonstrated their effectiveness in preventing corrosion of mild steel in acidic environments. This suggests that 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride could potentially be used in industrial applications for corrosion protection (Ashassi-Sorkhabi et al., 2005).
Catalysis
Research indicates potential applications in catalysis, particularly in C-H bond amination. A study found that 2-(Pyridin-2-yl) aniline, a derivative, served effectively as a directing group in C-H amination mediated by cupric acetate, suggesting possible catalytic applications for 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride (Zhao et al., 2017).
Luminescent Properties
The luminescent properties of certain derivatives have been studied, indicating potential use in biological sensing and photochemical applications. A study on ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, which exhibits luminescent properties, suggests similar potential for 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride derivatives (Khamrang et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” are not mentioned in the sources I found, similar compounds have been studied for their potential biological activities . This suggests that “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” could also be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHFXWZGLRNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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